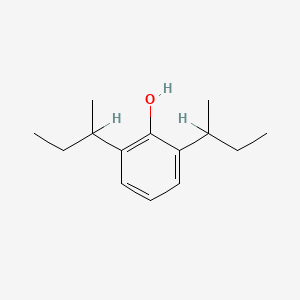

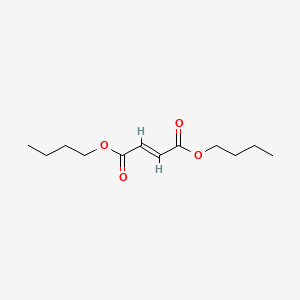

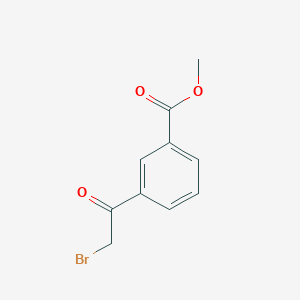

![molecular formula C26H21NaO10 B7815061 Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate](/img/structure/B7815061.png)

Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate is a complex organic compound that boasts a unique structure. This chemical is part of a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate involves several steps:

Aromatic substitution: : Starting from benzofuran derivatives, substitution reactions introduce necessary phenyl groups.

Hydroxylation: : Hydroxyl groups are introduced via hydroxylation reactions, often utilizing reagents like osmium tetroxide.

Etherification: : Linking aromatic rings through ether bonds requires strong bases like sodium hydride and appropriate solvents.

Industrial Production Methods

Industrial-scale production often uses continuous-flow reactors to maintain reaction conditions precisely:

Temperature: : Around 80-120°C.

Pressure: : Elevated pressures to ensure reactions proceed efficiently.

Catalysts: : Transition metal catalysts, e.g., palladium or platinum, to facilitate coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, potentially with reagents like hydrogen peroxide, forming oxidized derivatives.

Reduction: : Reductive conditions can alter its structure, e.g., using lithium aluminum hydride to reduce carbonyl groups.

Substitution: : It can partake in nucleophilic substitution reactions, particularly at positions where hydroxyl groups are present.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Lithium aluminum hydride, sodium borohydride.

Substitution: : Sodium hydride, potassium tert-butoxide.

Major Products

Oxidation Products: : Hydroxylated and carboxylated benzofuran derivatives.

Reduction Products: : Reduced phenolic compounds and hydrogenated benzofurans.

Substitution Products: : Substituted benzofuran derivatives with varied functional groups.

Scientific Research Applications

Chemistry

Catalysts: : Acts as a catalyst in organic synthesis due to its stable structure.

Material Science: : Utilized in creating novel polymers and materials with enhanced properties.

Biology

Enzyme Inhibitors: : Effective in inhibiting specific enzymes due to its reactive functional groups.

Biochemical Probes: : Used in probing biochemical pathways.

Medicine

Pharmacology: : Investigated for its potential therapeutic effects, particularly in targeting oxidative stress.

Drug Delivery: : Employed in formulations to enhance the delivery of active pharmaceutical ingredients.

Industry

Dyes and Pigments: : Utilized in manufacturing high-stability dyes.

Polymer Science: : Incorporated into polymers to improve their mechanical properties.

Mechanism of Action

The compound exhibits its effects through multiple mechanisms:

Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.

Pathways: : Interferes with signaling pathways, particularly those involving oxidative stress and inflammation.

Comparison with Similar Compounds

Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate stands out due to its unique structural features, which impart distinct chemical and biological properties compared to similar compounds like:

Sodium;3,4,5-trihydroxybenzofuran-2-carboxylate

Sodium;3,4-dihydroxy-6-phenoxybenzofuran-2-carboxylate

Each compound has specific reactivity and application profiles, but the complex structure of this compound makes it particularly versatile in research and industry.

Properties

IUPAC Name |

sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLJULUMBNYFAK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NaO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6820-54-8 |

Source

|

| Record name | β-d-Glucopyranosiduronic acid, 4-[1,3-dihydro-1-(4-hydroxyphenyl)-3-oxo-1-isobenzofuranyl]phenyl, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

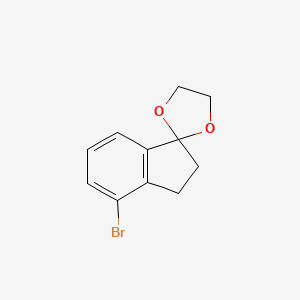

![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B7815011.png)

![disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate](/img/structure/B7815022.png)